METHYL 4-[({3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}OXY)METHYL]BENZOATE
Description
“Methyl 4-{[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]methyl}benzoate” is a chemical compound. It is a derivative of 6H-Benzo[c]chromen-6-one . These derivatives are the main bioavailable metabolites of ellagic acid (EA), which has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases .
Synthesis Analysis
The synthesis of such compounds involves a series of steps starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The key step in the synthesis is a highly regioselective intermolecular Diels–Alder cycloaddition .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a 6H-benzo[c]chromen-6-one, which is a type of organic compound consisting of a benzene ring fused to a chromenone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The key reaction is a Diels–Alder cycloaddition, which is a type of organic reaction that builds rings from unsaturated precursors .Properties
IUPAC Name |
methyl 4-[(3-methoxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-26-19-12-11-17-16-5-3-4-6-18(16)23(25)29-20(17)21(19)28-13-14-7-9-15(10-8-14)22(24)27-2/h7-12H,3-6,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURHJPUVKNJYDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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